1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
CAS No.: 942474-65-9
Cat. No.: VC2307516
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942474-65-9 |
|---|---|
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 1-(2-methylsulfonylphenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16) |
| Standard InChI Key | LNOKXTVGNDDPTH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine derivative family. It features a piperidine ring with a carboxamide group at position 4, and a 2-(methylsulfonyl)phenyl substituent attached to the nitrogen atom of the piperidine ring. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological activities.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 942474-65-9 |
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 1-(2-methylsulfonylphenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16) |
| Standard InChIKey | LNOKXTVGNDDPTH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N |
The compound contains several important functional groups: a methylsulfonyl group, a piperidine ring, and a carboxamide moiety. The methylsulfonyl group consists of a methyl group attached to a sulfonyl (SO₂) group, which is a strong electron-withdrawing group. The piperidine ring provides a basic nitrogen atom that can participate in various interactions, while the carboxamide group can form hydrogen bonds, contributing to potential biological activities .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is crucial for its handling, storage, and application in research settings.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Off-white to light yellow powder |
| Melting Point | 235-236°C |
| Boiling Point | 568.0±50.0°C at 760 mmHg |
| Flash Point | 297.3±30.1°C |
The compound appears as an off-white to light yellow powder with a relatively high melting point of 235-236°C , indicating strong intermolecular forces, likely hydrogen bonding between carboxamide groups. Its high boiling point (568.0±50.0°C) and flash point (297.3±30.1°C) suggest thermal stability, an important consideration for processing and formulation .
Chemical Reactivity
The chemical reactivity of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is determined by its functional groups:
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The methylsulfonyl group can undergo nucleophilic substitution reactions
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The carboxamide group can be hydrolyzed to form carboxylic acids, or reduced to form amines
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The piperidine nitrogen, although sterically hindered by the 2-(methylsulfonyl)phenyl substituent, may still participate in acid-base reactions
These properties contribute to its potential use as a building block in organic synthesis and pharmaceutical development.
Synthesis and Production Methods
Alternative Methods
An alternative synthetic approach might involve:
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Starting with the appropriately substituted 2-(methylsulfonyl)phenyl derivative
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Coupling with piperidine-4-carboxamide under controlled conditions
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Purification using chromatographic techniques to obtain the pure compound
These methods are typically employed at laboratory scale, with industrial production likely involving optimizations for scale-up .
Biological Activity and Applications
Mechanism of Action
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide interacts with specific molecular targets, such as proteins or enzymes, by binding to their active sites. This interaction can inhibit their activity, affecting various biochemical pathways and potentially leading to therapeutic effects. The compound's structural features that contribute to its biological interactions include:
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The methylsulfonyl group, which can participate in polar interactions and hydrogen bonding
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The carboxamide moiety, which can form multiple hydrogen bonds with target proteins
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The piperidine ring, which provides a rigid scaffold that can influence the spatial arrangement of the functional groups
Research Applications
The compound has several potential applications in scientific research:
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Building block for more complex therapeutic molecules |
| Biochemistry | Tool for studying protein-ligand interactions |
| Drug Discovery | Lead compound for developing novel pharmaceutical agents |
| Chemical Biology | Probe for investigating cellular processes |
While specific therapeutic applications are still being explored, its chemical structure suggests potential utility in various biological research contexts .
Comparison with Similar Compounds
Understanding how 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide relates to similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several structurally related compounds have been identified and studied:
| Compound | CAS Number | Key Structural Differences | Potential Impact on Activity |
|---|---|---|---|
| 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide | 942474-42-2 | Methylsulfonyl group at position 4 instead of position 2 | Different spatial arrangement may affect binding to target proteins |
| 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid | 942474-20-6 | Carboxylic acid instead of carboxamide | Different hydrogen bonding pattern; more acidic character |
| 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide | 942474-57-9 | Additional chloro and methyl substituents | Enhanced lipophilicity; potential for additional binding interactions |
| N-(2-methylsulfanylphenyl)piperidine-4-carboxamide | - | Sulfanyl (thioether) group instead of sulfonyl | Less electron-withdrawing; different hydrogen bonding properties |
| 1-(Phenylsulfonyl)piperidine-4-carboxamide | 304668-32-4 | No methyl group on sulfonyl | Slightly different electronic properties |
These structural variations lead to different physical, chemical, and biological properties, which can be exploited in different research applications .
Current Research and Future Perspectives
Recent Developments
Current research on 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide and related compounds focuses on:
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Exploring their potential as building blocks in medicinal chemistry
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Investigating their biological activities, particularly in the context of enzyme inhibition
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Developing more efficient synthetic routes for their production
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Understanding structure-activity relationships to guide the design of more potent derivatives
Future Research Directions
Several promising research directions have been identified:
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Detailed investigation of the compound's interaction with specific biological targets
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Development of structure-activity relationship models to guide the design of more potent analogs
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Exploration of potential therapeutic applications, particularly in areas where related compounds have shown promise
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Improvement of synthetic methods to enable large-scale production with high purity
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